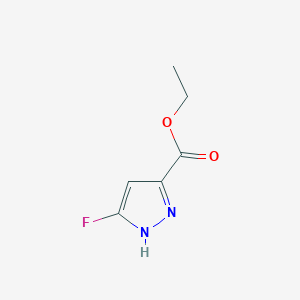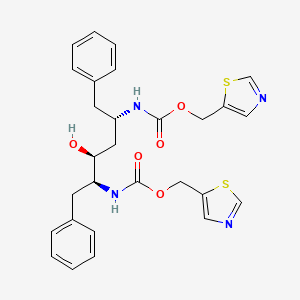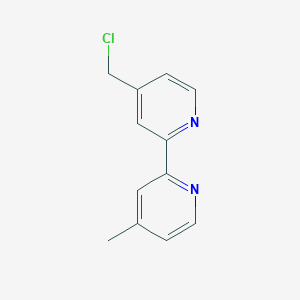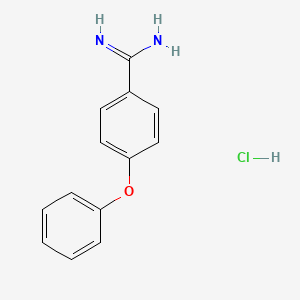
4-Phenoxybenzene-1-carboximidamide hydrochloride
Overview
Description
4-Phenoxybenzene-1-carboximidamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as PHCCC and is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4).
Scientific Research Applications
Organic Synthesis and Polymer Science
- Polymer Synthesis : Compounds with phenoxybenzene structures serve as precursors in the synthesis of novel polymers with desirable properties such as solubility, thermal stability, and mechanical strength. For instance, soluble alternating copoly(amide–imide)s based on related compounds exhibit excellent solubility and film-forming capabilities, demonstrating their utility in materials science and engineering applications (Yang & Wei, 2001).
Environmental Remediation
- Biodegradation of Phenolic Compounds : Research on microbial degradation of phenolic compounds, such as phenol and its derivatives, underscores the potential for bioremediation applications. Specific microorganisms can degrade phenolic compounds, suggesting avenues for the environmental cleanup of pollutants related to 4-Phenoxybenzene-1-carboximidamide hydrochloride (van Schie & Young, 2000).
Electrochemical Sensors
- Electrochemical Sensing : Compounds within the phenoxybenzene family have been used to develop electrochemical sensors for detecting phenolic compounds. These sensors leverage the unique electroactive properties of phenoxybenzene derivatives for the simultaneous determination of environmental pollutants, indicating potential applications in monitoring and environmental analysis (Erogul et al., 2015).
Antifouling Applications
- Antifouling Activity : Studies on derivatives of phenoxybenzene compounds have explored their antifouling properties against marine organisms. These compounds offer non-toxic solutions for preventing biofouling on marine structures, highlighting potential applications in marine coatings and materials science (Ortlepp et al., 2008).
Antibacterial Activity
- Antibacterial Agents : Phenoxybenzene derivatives have been evaluated for their antibacterial activity against various human pathogens. Their considerable inhibition against bacteria suggests potential applications in developing new antibacterial agents (Halve et al., 2009).
properties
IUPAC Name |
4-phenoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O.ClH/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11;/h1-9H,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEERTRADXKFIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybenzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)

![6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1425190.png)
![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)
![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1425194.png)

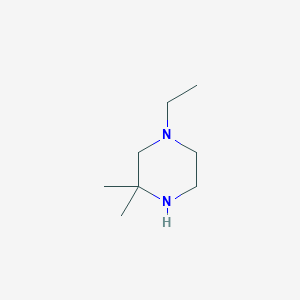

![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)
